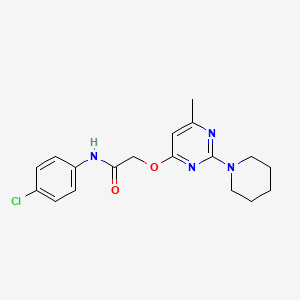
N-(4-chlorophenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide, commonly known as CP-690,550, is a chemical compound that has been studied for its potential use in treating various autoimmune diseases.
作用機序
CP-690,550 inhibits the activity of JAK by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream signaling molecules and the subsequent production of pro-inflammatory cytokines, such as interleukin-6 and interferon-gamma. By blocking the JAK-STAT signaling pathway, CP-690,550 can effectively reduce inflammation and suppress the immune response.
Biochemical and Physiological Effects
CP-690,550 has been shown to have a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the suppression of T-cell activation, and the reduction of inflammation in animal models of autoimmune diseases. It has also been shown to have a favorable safety profile in clinical trials, with few serious adverse events reported.
実験室実験の利点と制限
One of the main advantages of CP-690,550 for lab experiments is its specificity for JAK, which makes it a useful tool for studying the JAK-STAT signaling pathway. However, its potency and selectivity can also make it difficult to use in certain experiments, as high concentrations may be required to achieve the desired effect. Additionally, the cost of CP-690,550 can be prohibitive for some labs, which may limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on CP-690,550, including the development of more selective JAK inhibitors, the identification of biomarkers for predicting response to treatment, and the exploration of combination therapies that may enhance its efficacy. Additionally, further studies are needed to better understand the long-term safety and efficacy of CP-690,550 in the treatment of autoimmune diseases, as well as its potential use in other conditions, such as cancer and infectious diseases.
Conclusion
CP-690,550 is a promising compound that has shown potential for the treatment of various autoimmune diseases. Its specificity for JAK and favorable safety profile make it a valuable tool for studying the JAK-STAT signaling pathway and developing new therapies. However, further research is needed to fully understand its mechanisms of action, as well as its potential advantages and limitations for use in lab experiments and clinical settings.
合成法
CP-690,550 is synthesized through a multistep process that involves the reaction of 4-chloroaniline with ethyl 2-bromoacetate to form 4-chlorophenyl-2-bromoacetamide. The resulting compound is then reacted with 6-methyl-2-(piperidin-1-yl)pyrimidin-4-ol in the presence of a base to form CP-690,550.
科学的研究の応用
CP-690,550 has been extensively studied for its potential use in treating various autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It works by inhibiting the activity of a protein called Janus kinase (JAK), which is involved in the signaling pathway that leads to the production of pro-inflammatory cytokines. By inhibiting JAK, CP-690,550 can reduce inflammation and suppress the immune response, which makes it a promising candidate for the treatment of autoimmune diseases.
特性
IUPAC Name |
N-(4-chlorophenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-13-11-17(22-18(20-13)23-9-3-2-4-10-23)25-12-16(24)21-15-7-5-14(19)6-8-15/h5-8,11H,2-4,9-10,12H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWQACOEESYVCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

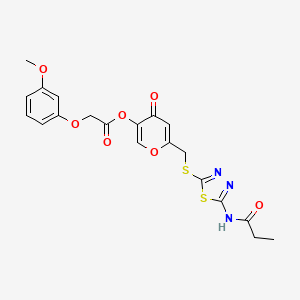
![2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole](/img/structure/B2386837.png)



![1-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2386841.png)
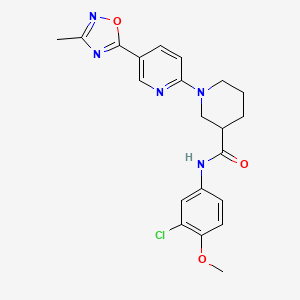

![3-allyl-2-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2386846.png)
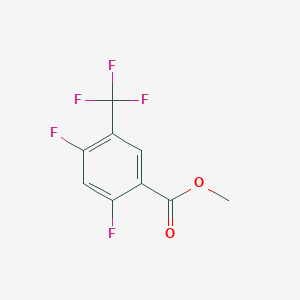
![4-(4-(3,4-dichlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2386851.png)
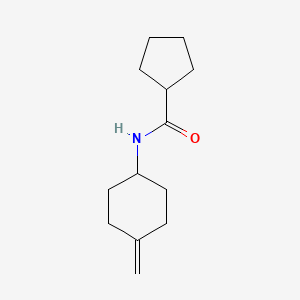
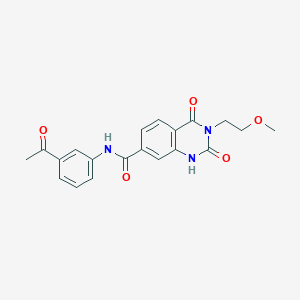
![4-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2386855.png)